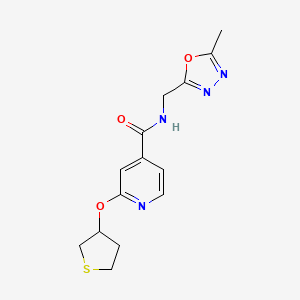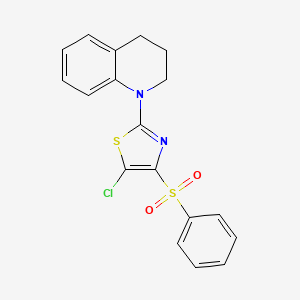
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a chloro group, a phenylsulfonyl group, and a 3,4-dihydroquinolin-1(2H)-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the various substituents. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the dihydroquinoline ring would contribute to the rigidity of the molecule, while the phenylsulfonyl group would add additional complexity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The thiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution. The chloro group could potentially be replaced by other groups in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. Some general predictions can be made based on its structure, such as its likely solubility in organic solvents and its potential to form crystals.科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis and spectroscopic studies of thiazole and quinoline derivatives, highlighting methodologies for preparing these compounds under various conditions. For instance, studies have demonstrated the synthesis of hydrogenated thiazolo[2,3-a]isoquinolines and related compounds through reactions involving 3,4-dihydroisoquinoline derivatives, offering insights into their structural characteristics based on spectral data (Rozwadowska & Sulima, 2001). Similarly, the crystal structure of related thiadiazole compounds has been determined, providing foundational knowledge for understanding the structural aspects of such molecules (Malinovskii et al., 2000).
Antimicrobial and Antifungal Activities
Several studies have reported on the antimicrobial and antifungal properties of quinoline-thiazole hybrid compounds. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Ansari & Khan, 2017). Moreover, heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Abdel-Mohsen, 2003).
Anticancer and Cytotoxic Activities
The cytotoxic activities of novel sulfonamide derivatives, including those with thiazole and quinoline moieties, have been investigated, with some compounds showing promising potency against cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antihyperglycemic Activities
Compounds incorporating tetrazoloquinoline and thiazolidinone structures have been synthesized and evaluated for their antihyperglycemic activities, revealing significant potential in managing hyperglycemia (Deshmukh et al., 2017).
Safety And Hazards
As with any chemical compound, handling “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
将来の方向性
The study of complex organic compounds like “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a rich field with many potential future directions. These could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and more.
特性
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPBHKACJNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)
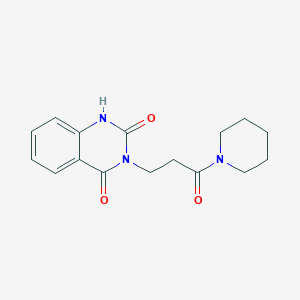
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)
![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)
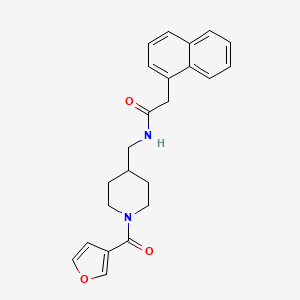
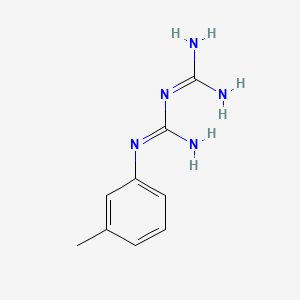
![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)
![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)
